N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
This compound interacts with its targets by binding to a specific site on the 5-HT1A receptors . This binding influences the arylpiperazine moiety and benzo[b]thiophene ring substitutions, affecting their binding affinity . The compound has displayed micromolar affinity towards the 5-HT1A sites .
Biochemical Pathways
It is known that the compound’s interaction with the 5-ht1a receptors can influence various physiological functions regulated by these receptors .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT1A receptors. By binding to these receptors, the compound can influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures.
Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide
- N-(1-benzothiophen-5-yl)-3-(methylsulfonyl)benzamide
Uniqueness
N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHWQCWMAQNFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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